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Dibenz[b,e]oxepin-11(6H)-one

Cat. No.: B195834
CAS No.: 4504-87-4
M. Wt: 210.23 g/mol
InChI Key: YUSHFLBKQQILNV-UHFFFAOYSA-N
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Description

Historical Context of Dibenz[b,e]oxepins in Chemical and Medicinal Sciences

The broader family of dibenzoxepines, characterized by a central seven-membered oxepine ring fused to two benzene (B151609) rings, has been a subject of scientific inquiry for over a century. An isomeric scaffold, dibenzo[b,f]oxepine, was first synthesized in 1911, marking an early milestone in the chemistry of these tricyclic systems. nih.gov Since then, the dibenzoxepine framework has become an important structure in medicinal chemistry. nih.gov

Specific interest in the Dibenz[b,e]oxepin-11(6H)-one core for its therapeutic potential became evident in the latter half of the 20th century. A notable early investigation, published in 1977, detailed the synthesis and evaluation of 6,11-Dihydro-11-oxodibenz[b,e]oxepin-2-acetic acids as potential nonsteroidal anti-inflammatory agents. acs.org This work underscored the utility of the dibenz[b,e]oxepinone skeleton as a platform for developing new therapeutic agents, paving the way for more extensive research into its chemical and pharmacological properties.

Significance of the this compound Scaffold as a Privileged Structure

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a template for the discovery of new drugs. The this compound scaffold is recognized as such a structure. researchgate.netresearchgate.netsciforum.netconicet.gov.ar Its prominence stems from its appearance in a large number of compounds demonstrating a wide spectrum of biological activities, including antidepressant, anxiolytic, antipsychotic, anti-inflammatory, and antitumor properties. researchgate.netsciforum.net

The value of the this compound scaffold lies in its conformationally rigid yet three-dimensional arrangement. This structural rigidity allows for the precise spatial orientation of various functional groups appended to the core, which is a critical factor for effective interaction with biological macromolecules like enzymes and receptors. researchgate.net The core structure, sometimes referred to as "doxepinone," provides a versatile and reliable foundation for generating libraries of compounds in the pursuit of novel therapeutic leads. researchgate.netsciforum.net

Overview of Research Trajectories for this compound

Research involving this compound has progressed along several key trajectories, focusing on its utility as a synthetic building block and as a source of novel bioactive compounds.

A primary application of this compound is its role as a key intermediate in the synthesis of other complex molecules. Most notably, it is a precursor in scalable syntheses of Doxepin (B10761459), a clinically used tricyclic antidepressant. researchgate.netsciforum.netconicet.gov.ar This demonstrates the compound's significance in the pharmaceutical industry.

Furthermore, the scaffold itself and its direct derivatives have been the subject of extensive biological evaluation. One major area of investigation is in the discovery of new anthelmintic agents. Studies using the free-living nematode Caenorhabditis elegans as a model organism have shown that this compound can induce rapid, concentration-dependent paralysis, an effect similar to that of some commercially available anthelmintic drugs. researchgate.netconicet.gov.ar

Another significant research avenue has been the exploration of its antimicrobial and antifungal potential. Scientists have synthesized series of derivatives, such as O-benzoyloximes and O-(arylcarbamoyl)-oximes, from the parent ketone. nih.govmdpi.com These studies have evaluated activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger and Candida albicans. nih.govmdpi.commdpi.comnih.govscienceopen.com In some cases, bioisosteric replacement of the ether oxygen with sulfur to yield dibenzo[b,e]thiepine derivatives resulted in significantly enhanced antimicrobial activity. nih.govnih.gov

More recently, the dibenz[b,e]oxepin nucleus has been employed in the design of potential anti-cancer agents. For example, a derivative, 8-(11-oxo-6,11-dihydro-dibenz[b,e]oxepin-2-yloxy)-octanoic acid hydroxyamide, was shown to possess histone deacetylase (HDAC) inhibitory activity and the ability to induce apoptosis in cancer cells. mdpi.com

The following table summarizes key research findings related to the this compound scaffold.

Interactive Table: Research Findings on this compound and Derivatives

Research AreaCompound(s) StudiedKey FindingsCitations
Anthelmintic Activity This compoundExhibited anthelmintic activity against C. elegans, causing a rapid, concentration-dependent decrease in motility and paralysis. researchgate.netconicet.gov.ar
Antimicrobial Activity Dibenzo[b,e]oxepin-11(6H)-one O-benzoyloxime derivativesDerivatives showed varying levels of antibacterial activity against MRSA and E. coli, and antifungal activity against A. niger. nih.govmdpi.comnih.gov
Antimicrobial Activity Dibenzo[b,e]thiepine derivativesReplacement of the scaffold's oxygen with sulfur significantly improved antimicrobial activity against tested strains. nih.govnih.gov
Antimicrobial Activity Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximesCompounds showed notable activity against Gram-positive bacteria (S. aureus, B. subtilis) and C. albicans, and inhibited biofilm formation. mdpi.comscienceopen.com
Synthetic Chemistry This compoundUtilized as a key intermediate in a short and scalable total synthesis of the tricyclic antidepressant drug Doxepin. researchgate.netsciforum.netconicet.gov.ar
Anti-inflammatory Research 6,11-Dihydro-11-oxodibenz[b,e]oxepin-2-acetic acidsSynthesized and evaluated as nonsteroidal anti-inflammatory agents. acs.org
Anticancer Research 8-(11-oxo-6,11-dihydro-dibenz[b,e]oxepin-2-yloxy)-octanoic acid hydroxyamideDerivative showed histone deacetylase (HDAC) inhibitory activity and induced apoptosis in cancer cells. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O2 B195834 Dibenz[b,e]oxepin-11(6H)-one CAS No. 4504-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6H-benzo[c][1]benzoxepin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSHFLBKQQILNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=CC=CC=C3O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196368
Record name Doxepinone
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4504-87-4
Record name Dibenz[b,e]oxepin-11(6H)-one
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Record name Doxepinone
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Record name Doxepinone
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Record name Dibenz[b,e]oxepin-11(6H)-one
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Spectroscopic and Structural Elucidation of Dibenz B,e Oxepin 11 6h One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy serves as a cornerstone in the structural analysis of Dibenz[b,e]oxepin-11(6H)-one systems, providing detailed insights into the proton and carbon frameworks, as well as the stereochemical nuances of these compounds.

¹H-NMR Analysis of Chemical Shifts and Coupling Constants

Proton NMR (¹H-NMR) spectra of this compound derivatives are characterized by distinct signals corresponding to the tricyclic core and any appended functional groups. The methylene (B1212753) protons (H-6) of the oxepine ring typically appear as a singlet, or as two distinct singlets in the case of E/Z isomerism, in the range of 4.47 to 5.52 ppm. mdpi.comnih.govrsc.org For instance, in a series of O-(arylcarbamoyl)oximes, these protons were observed as singlets between 5.12 and 5.23 ppm. mdpi.com The aromatic protons of the dibenzoxepin nucleus present as a complex multiplet in the region of 6.75 to 8.15 ppm, with specific assignments often requiring two-dimensional NMR techniques like COSY. mdpi.comrsc.org In substituted derivatives, the chemical shifts of these aromatic protons are influenced by the nature and position of the substituent. For example, in a 2-methyl substituted derivative, a singlet corresponding to the methyl protons is observed around 2.26-2.48 ppm. nih.gov

Table 1: Selected ¹H-NMR Data for this compound Derivatives

Compound H-6 (ppm) Aromatic Protons (ppm) Other Key Signals (ppm)
7-(Allylamino-methyl)-6H-dibenzo[b,e]oxepin-11-one 5.52 (s, 2H) 6.98-8.12 (m, 8H) 3.92 (t, 2H), 4.52 (d, 2H), 5.02 (s, 2H), 5.62 (d, 2H)
7-[(p-Chloro-phenylamino)-methyl]-6H-dibenzo[b,e]oxepin-11-one 5.24 (s, 2H) 6.87-8.14 (m, 11H) 4.12 (s, 1H), 4.98 (s, 2H)
7-[(p-Bromo-phenylamino-methyl)]-6H-dibenzo[b,e]oxepin-11-one 5.34 (s, 2H) 6.89-8.23 (m, 11H) 4.73 (s, 1H), 4.99 (s, 2H)
7-[(tert-Butylamino-methyl)]-6H-dibenzo[b,e]oxepin-11-one 5.24 (s, 2H) 6.98-8.13 (m, 7H) 1.35 (s, 9H), 3.92 (s, 1H), 4.54 (s, 2H)
7-[(p-Methoxy-phenylamino-methyl)]-6H-dibenzo[b,e]oxepin-11-one 5.25 (s, 2H) 6.94-7.73 (m, 11H) 3.52 (s, 3H), 4.45 (s, 1H), 4.95 (s, 2H)

Data sourced from a study on novel dibenzoxepinone derivatives. rsc.org

¹³C-NMR Characterization of Carbon Frameworks

Carbon-13 NMR (¹³C-NMR) spectroscopy provides a detailed map of the carbon skeleton. The carbonyl carbon (C-11) is typically the most deshielded, appearing in the range of 155 to 193 ppm. mdpi.comrsc.orgmdpi.com In a series of O-(arylcarbamoyl)oximes, this signal was found between 155.64 and 158.36 ppm. mdpi.com The methylene carbon (C-6) of the oxepine ring resonates in the region of 33 to 77 ppm. rsc.orglew.rofarmaciajournal.com For O-benzoyloxime derivatives, the C-6 signal appears around 70.60-70.71 ppm. nih.gov The aromatic carbons display signals in the characteristic range of approximately 110 to 160 ppm. mdpi.comrsc.org The C-4a carbon, being adjacent to the ether oxygen, is also significantly deshielded, with its signal appearing around 151-158 ppm. mdpi.comnih.gov

Table 2: Representative ¹³C-NMR Chemical Shifts (ppm) for the this compound Core

Carbon Chemical Shift Range (ppm)
C-11 (Carbonyl) 155 - 193
C-6 (Methylene) 33 - 77
C-4a 151 - 158
Aromatic Carbons 110 - 160

Data compiled from multiple studies. mdpi.comrsc.orgmdpi.comlew.rofarmaciajournal.comnih.govresearchgate.net

E/Z Isomerism Characterization via NMR

The presence of an oxime functionality at the C-11 position introduces the possibility of E/Z isomerism, which is readily detectable by NMR. In such cases, signal doubling is often observed in both ¹H and ¹³C-NMR spectra, corresponding to the two geometric isomers. mdpi.comnih.govresearchgate.net The ¹H-NMR spectra of O-(arylcarbamoyl)oximes, for example, show two distinct singlets for the H-6 methylene protons, with a minor signal appearing at a slightly different chemical shift than the major signal. mdpi.com Similarly, the ¹³C-NMR spectra exhibit separate signals for the C-6 carbon of the E and Z isomers, although the difference in chemical shifts can be small. nih.govresearchgate.net The ratio of the two isomers can be determined by integrating the corresponding signals in the ¹H-NMR spectrum. researchgate.net

Infrared (IR) Spectroscopy Investigations

IR spectroscopy is a valuable tool for identifying the key functional groups within the this compound framework. A strong absorption band corresponding to the C=O stretching vibration of the ketone at C-11 is a prominent feature, typically appearing in the range of 1698 to 1757 cm⁻¹. nih.govrsc.org In O-acyl-oximino derivatives, an additional strong band for the ester carbonyl (C=O) is observed between 1728 and 1757 cm⁻¹. mdpi.comnih.gov The C-O-C stretching vibrations of the oxepine ring give rise to characteristic bands, with the asymmetric stretch appearing around 1191–1219 cm⁻¹ and the symmetric stretch at 999–1023 cm⁻¹. mdpi.com The aromatic C=C stretching vibrations are observed in the 1499–1594 cm⁻¹ region. mdpi.com For oxime derivatives, the C=N stretching vibration is found in the range of 1589-1631 cm⁻¹. mdpi.comnih.gov

Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound Systems

Functional Group Absorption Range (cm⁻¹)
C=O (Ketone) 1698 - 1757
C=O (Ester in derivatives) 1728 - 1757
C-O-C (Asymmetric stretch) 1191 - 1219
C-O-C (Symmetric stretch) 999 - 1023
C=C (Aromatic) 1499 - 1594
C=N (Oxime derivatives) 1589 - 1631

Data compiled from multiple sources. mdpi.comnih.govrsc.org

Mass Spectrometry (MS) Applications

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation patterns of this compound and its derivatives. The molecular ion peak (M⁺) is typically observed, confirming the molecular formula of the compound. nih.govmdpi.com The fragmentation patterns can offer valuable structural insights. For instance, in O-benzoyloxime derivatives, common fragmentation pathways involve cleavage of the N-O bond and the ester group, leading to characteristic fragment ions. nih.gov High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass and elemental composition of the molecule with high accuracy. rsc.orgmdpi.com

X-ray Crystallography for Conformation and Solid-State Structure

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the definitive determination of the three-dimensional structure in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular conformation. For this compound systems, X-ray crystallography can confirm the boat-like conformation of the central seven-membered oxepine ring and the relative stereochemistry of substituents. In the case of derivatives exhibiting E/Z isomerism, crystallographic analysis can unambiguously assign the geometry around the C=N double bond. Studies have utilized this method to confirm the structures of synthesized derivatives and to understand intermolecular interactions in the crystal lattice. echemi.com

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a cornerstone technique in the field of synthetic chemistry for the structural confirmation and purity assessment of novel compounds. This destructive method provides the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—in a synthesized substance. The experimental data obtained are then rigorously compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental (found) and theoretical (calculated) values provides strong evidence for the correct empirical formula and, by extension, the molecular formula, while also indicating a high degree of compound purity.

In the synthesis and characterization of this compound and its various analogues, elemental analysis is a routinely employed method to validate the final structures. nih.govnih.govmdpi.commdpi.combch.roresearchgate.net This analytical step is crucial after synthesis and purification to ensure that the target molecule has been successfully obtained and is free from significant impurities.

For example, research on a series of O-benzoyloxime derivatives of this compound utilized elemental analysis to confirm the successful acylation and structural integrity of the new compounds. nih.gov In the case of this compound O-(4-iodobenzoyl)oxime, the experimentally determined percentages of carbon (55.52%), hydrogen (3.34%), and nitrogen (3.01%) were found to be in excellent agreement with the theoretically calculated values (C, 55.40%; H, 3.10%; N, 3.08%), thus verifying the assigned structure C₂₁H₁₄INO₃. nih.gov

Similarly, in the development of other dibenz[b,e]oxepin derivatives, elemental analysis served as a definitive checkpoint. The analysis of 2-(6,11-dihydro-11-oxodibenz[b,e]oxepin-2-yl)ethyl acetate (B1210297) yielded experimental values of 72.87% for carbon and 5.45% for hydrogen, which correlated closely with the calculated values of 72.96% C and 5.44% H. google.com The deviation of less than 0.4% between the found and calculated values is considered well within the acceptable limits for confirming the structure and purity of the compound.

The data presented in the following table summarizes the findings from various studies, underscoring the consistent application and reliability of elemental analysis in the structural elucidation of this compound systems. nih.govgoogle.comgoogle.comsemanticscholar.orggoogle.com

Elemental Analysis Data for this compound Derivatives

Compound Name Molecular Formula Element Calculated (%) Found (%) Source
2-(6,11-dihydro-11-oxodibenz[b,e]oxepin-2-yl)ethyl acetate C₁₈H₁₆O₄ C 72.96 72.87 google.com
H 5.44 5.45 google.com
2-(6,11-dihydro-11-oxodibenz[b,e]oxepin-2-yl)propionic acid C₁₇H₁₄O₄ C 72.33 72.08 google.com
H 5.00 5.10 google.com
11-Oxo-2-(2-triphenylmethyloxyethyl)-6,11-dihydrodibenz[b,e]oxepin C₃₅H₂₈O₃ C 84.65 84.56 google.com
H 5.68 5.67 google.com
This compound O-(4-iodobenzoyl)oxime C₂₁H₁₄INO₃ C 55.40 55.52 nih.gov
H 3.10 3.34 nih.gov
N 3.08 3.01 nih.gov
Dibenz[b,e]thiepin-11(6H)-one O-(4-chlorobenzoyl)oxime C₂₁H₁₄NO₂SCl C 66.40 66.55 nih.gov
H 3.71 3.72 nih.gov
N 3.69 3.62 nih.gov
8-chloro-6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid C₁₆H₁₃O₃Cl C 66.56 66.40 google.com
H 4.54 4.64 google.com
Cl 12.28 12.11 google.com
Unnamed Derivative C₁₉H₁₆O₆ C 67.05 66.88 google.com
H 4.74 4.74 google.com

Pharmacological and Biological Investigations of Dibenz B,e Oxepin 11 6h One Derivatives

Anthelmintic Activity and Efficacy Studies

While the primary focus of recent studies on Dibenz[b,e]oxepin-11(6H)-one derivatives has been on their antimicrobial properties, the structural similarities to other biologically active compounds suggest potential for anthelmintic applications. The methodologies used in antimicrobial screening can be adapted for evaluating efficacy against helminths.

Caenorhabditis elegans, a non-parasitic nematode, serves as a standard model organism for the initial screening of anthelmintic drug candidates. Its use allows for the high-throughput evaluation of a compound's effect on motility, development, and viability. While specific studies on this compound derivatives using C. elegans are not extensively detailed in the provided results, the screening platforms are well-established for analogous research. These platforms are crucial for identifying lead compounds that can then be tested in more complex parasitic models.

A key indicator of anthelmintic activity is the inhibition of worm motility. In a typical in vitro assay, compounds are introduced to the helminth culture at varying concentrations. The effect on movement is then observed and quantified over time. This concentration-dependent analysis is fundamental to establishing a dose-response relationship and determining the potency of the test compounds. For this compound derivatives, such studies would be a critical next step following initial screening to quantify their potential as anthelmintic agents.

In Vitro Models for Anthelmintic Screening (e.g., Caenorhabditis elegans)

Antimicrobial Properties

Derivatives of this compound have demonstrated notable antimicrobial activity against a spectrum of clinically relevant pathogens. nih.govresearchgate.net Research into O-(arylcarbamoyl)-oxime derivatives, in particular, has yielded promising candidates for the development of new anti-infective agents. nih.gov

Recent studies have synthesized and evaluated new O-(arylcarbamoyl)-oximes of this compound and its 2-methyl or 2-ethyl analogues. nih.gov These compounds showed greater activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative strains like Escherichia coli. nih.govresearchgate.net

One of the most active compounds, an O-(arylcarbamoyl)-oxime derivative designated as 7f, effectively inhibited the growth of both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli) bacteria. nih.gov The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Table 1: Antibacterial Activity (MIC in µg/mL) of Selected this compound Derivatives

Compound S. aureus ATCC 25923 B. subtilis ATCC 6633 E. coli ATCC 25922
Derivative 7a >500 250 >500
Derivative 7f 250 125 500
Derivative 7i 250 >500 >500

Data sourced from studies on O-(arylcarbamoyl)-oxime derivatives of this compound. nih.gov

The same series of this compound derivatives has also been tested for antifungal properties. The compounds generally exhibited significant activity against fungal strains like Candida albicans. nih.govresearchgate.net For instance, compound 7a showed activity against C. albicans with an MIC of 250 µg/mL, and compound 7f was also active against this fungal pathogen. nih.gov The presence of a methyl group on the dibenzoxepine scaffold appeared to enhance the anti-Candida albicans activity in some derivatives. mdpi.com

Table 2: Antifungal Activity (MIC in µg/mL) of Selected this compound Derivatives

Compound C. albicans ATCC 10231
Derivative 7a 250
Derivative 7f 250
Derivative 7i >500

Data sourced from studies on O-(arylcarbamoyl)-oxime derivatives of this compound. nih.gov

Bacterial and fungal biofilms present a significant challenge in treating infections due to their increased resistance to conventional antimicrobial agents. Encouragingly, derivatives of this compound have been shown to inhibit the ability of pathogens to form these resilient communities. nih.govresearchgate.net

Studies revealed that these compounds could prevent S. aureus, B. subtilis, E. coli, and C. albicans from colonizing inert surfaces, which is the foundational step of biofilm formation. nih.gov The antibiofilm activity is measured by the Minimal Biofilm Eradication Concentration (MBEC) or Minimal Biofilm Inhibitory Concentration (MBIC), which quantifies the concentration needed to either kill or inhibit the growth of microorganisms within a mature biofilm. For some O-aryl-carbamoyl-oxymino-fluorene derivatives, which share structural motifs, MBIC values ranged from 0.009 to 1.25 mg/mL. mdpi.com While the precise mechanisms for this compound derivatives are still under investigation, related compounds have been shown to induce membrane depolarization, suggesting a potential mechanism of action. mdpi.com

Antifungal Activity (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)

Neuropsychotropic Activities

The this compound scaffold is a core structure in several compounds investigated for their effects on the central nervous system. These investigations have revealed potential antidepressant, anxiolytic, and antipsychotic activities, stemming from the interaction of these derivatives with various neurotransmitter systems.

Antidepressant Potential and Mechanisms

Derivatives of this compound have been a cornerstone in the development of tricyclic antidepressants (TCAs). The most prominent example is Doxepin (B10761459), a compound that has been in clinical use for the treatment of depression. nih.govbiointerfaceresearch.com The antidepressant effects of these derivatives are primarily attributed to their ability to modulate the levels of monoamine neurotransmitters in the synaptic cleft.

The mechanism of action for many of these compounds involves the inhibition of the reuptake of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) by presynaptic neurons. dntb.gov.uaresearchgate.net This blockade leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. Doxepin, for instance, is a non-selective inhibitor of both serotonin and norepinephrine reuptake. dntb.gov.ua

Further research has focused on the metabolites of these compounds. Nordoxepin, the primary active metabolite of Doxepin, exhibits a different pharmacological profile. nih.gov It is a more potent and selective inhibitor of norepinephrine reuptake compared to its parent compound. nih.govmdpi.com This highlights the nuanced structure-activity relationships within this class of compounds, where minor structural modifications can significantly alter the mechanism of action.

The antidepressant activity is not limited to Doxepin and its metabolite. The this compound nucleus is considered a "fundamental structure" for many biologically active products with antidepressant properties. nih.gov Synthetic efforts have explored various derivatives, including O-benzoyloximes, to develop new compounds with potential antidepressant activity. nih.govnih.gov

Table 1: Antidepressant Activity of Selected this compound Derivatives

Compound Mechanism of Action Key Findings
Doxepin Non-selective serotonin and norepinephrine reuptake inhibitor. dntb.gov.ua A clinically used tricyclic antidepressant. nih.govbiointerfaceresearch.com
Nordoxepin Selective norepinephrine reuptake inhibitor. nih.govmdpi.com Active metabolite of Doxepin with a more specific pharmacological profile. nih.gov
O-benzoyloxime derivatives Under investigation. Synthesized to explore novel antidepressant agents. nih.govnih.gov

Anxiolytic Effects

In addition to their antidepressant properties, several this compound derivatives have demonstrated potential as anxiolytic agents. This dual activity is not uncommon for compounds that modulate serotonergic and noradrenergic pathways, as these systems are implicated in both mood and anxiety regulation.

Doxepin itself is prescribed for the treatment of anxiety disorders, showcasing the anxiolytic potential inherent to this structural class. nih.gov The anxiolytic effects are thought to arise from the same neurochemical mechanisms as their antidepressant effects, namely the inhibition of serotonin and norepinephrine reuptake. researchgate.net

Researchers have also synthesized and evaluated novel derivatives specifically for their anxiolytic properties. For instance, a series of 2-N,N-dimethylaminomethyl-2,3,3a,12b-tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives were synthesized and investigated as potential anxiolytic agents. nih.gov The this compound scaffold is recognized as a privileged structure in the development of compounds with anxiolytic activity. researchgate.netsciforum.net

Antipsychotic Properties

The versatility of the this compound scaffold extends to the exploration of antipsychotic activity. The primary mechanism of action for many antipsychotic drugs involves the blockade of dopamine (B1211576) receptors, particularly the D2 receptor. However, newer "atypical" antipsychotics often have a broader receptor binding profile, including activity at various serotonin and dopamine receptor subtypes.

Studies have shown that certain dibenz[b,e]oxepine derivatives exhibit affinity for dopamine receptors. One study found that a dibenz[b,f]oxepine derivative displayed high activity at the dopamine D4 receptor, with a potency twice that of the atypical antipsychotic, clozapine. mdpi.comnih.gov This suggests a potential for developing novel antipsychotics with a specific D4 receptor antagonist profile.

Furthermore, research into 10-(4-methylpiperazino)dibenz[b,f]oxepins has been conducted to evaluate their potential as antipsychotic agents, drawing comparisons to the binding profile of clozapine. researchgate.net A theoretical study also explored the affinity of dibenzo[b,e] researchgate.netacs.orgdiazepine derivatives for dopamine D1 and D2 receptors, further indicating the potential of this broad structural class in the search for new antipsychotic medications. biointerfaceresearch.com The this compound framework is considered a promising starting point for the design of new antipsychotic compounds. nih.govresearchgate.netsciforum.net

Anti-Inflammatory and Immunomodulatory Effects

Beyond their neuropsychotropic applications, derivatives of this compound have been investigated for their potential to modulate inflammatory pathways. These studies have primarily focused on the inhibition of key enzymes involved in the inflammatory cascade, such as p38 MAP kinase and cyclooxygenase-2.

p38 MAP Kinase Inhibition Studies

The p38 mitogen-activated protein (MAP) kinase is a critical regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). As such, it represents a key target for the development of novel anti-inflammatory drugs.

Several series of dibenzo[b,e]oxepin-11(6H)-one derivatives have been synthesized and identified as potent and highly selective inhibitors of p38 MAP kinase. nih.govresearchgate.net A rigidisation strategy starting from benzophenone-type inhibitors led to the development of phenylamino-substituted 6,11-dihydro-dibenzo[b,e]oxepin-11-ones as novel p38 inhibitors. acs.org

Structure-activity relationship studies have revealed that substitutions on the dibenzoxepinone core can significantly impact inhibitory potency and metabolic stability. For example, the introduction of hydrophilic residues at the 9-position of the dibenzo[b,e]oxepin-11(6H)-one ring system was found to substantially improve both the inhibitory potency and the metabolic stability of these compounds. researchgate.netresearchgate.net One of the most potent compounds identified, 32e, demonstrated an outstanding IC50 value of 1.6 nM on isolated p38α. nih.gov

Table 2: p38 MAP Kinase Inhibitory Activity of Selected this compound Derivatives

Compound/Series Key Structural Features Notable Findings
Phenylamino-substituted 6,11-dihydro-dibenzo[b,e]oxepin-11-ones Phenylamino substitution. acs.org Developed through a rigidisation strategy from benzophenone-type inhibitors. acs.org
Disubstituted dibenzo[b,e]oxepin-11(6H)-ones Hydrophilic residues at position 9. researchgate.netresearchgate.net Improved inhibitory potency and metabolic stability. researchgate.netresearchgate.net
Compound 32e Disubstituted dibenzo[b,e]oxepin-11(6H)-one. nih.gov IC50 of 1.6 nM on isolated p38α. nih.gov

Cyclooxygenase-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and plays a crucial role in the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. nih.govresearchgate.net

Research has shown that derivatives of the dibenzoxepine scaffold can act as inhibitors of cyclooxygenase enzymes. Specifically, hydroxylamine (B1172632) and hydroxamic acid derivatives of a known nonsteroidal anti-inflammatory dibenzoxepine series have been found to exhibit dual inhibitory properties against both cyclooxygenase (CO) and 5-lipoxygenase (5-LO). nih.gov

Furthermore, some dibenzo[b,f]oxepine derivatives have been noted to inhibit cyclooxygenase-2, suggesting their potential as anti-inflammatory and possibly anticancer agents, as COX-2 is also implicated in carcinogenesis. wikipedia.org The development of gut-restricted selective COX-2 inhibitors based on novel scaffolds is an active area of research for applications such as colorectal cancer chemoprevention. medchemexpress.com

Antitumor and Cytotoxic Activity

Derivatives of this compound have demonstrated notable cytotoxic activity against various cancer cell lines. For instance, a series of new amide derivatives of betulonic acid, which incorporates a dibenz[b,e]oxepin-like structure, were investigated for their potential against breast cancer and melanoma cell lines. researchgate.netnih.gov One compound, EB171, showed a significant cytotoxic effect on MCF-7 (breast cancer), A-375 (melanoma), and COLO 829 (melanoma) cell lines, while importantly, it did not affect the survival of normal human fibroblasts. nih.gov This selectivity towards cancer cells over normal cells is a critical attribute for potential anticancer agents.

In another study, O-aryl-carbamoyl-oxymino-fluorene derivatives, which share structural similarities with the dibenzoxepinone core, exhibited cytotoxicity against HeLa (cervical cancer) and MG63 (osteosarcoma) cell lines. mdpi.com The IC50 values indicated that these compounds have the potential to inhibit the proliferation of tumoral cells. mdpi.com Furthermore, some O-acyloximinodibenz[b,e]oxepins have been identified as promising candidates for developing new anti-pathogenic agents with low or acceptable cytotoxicity levels on normal cells like HCT8. nih.govresearchgate.net

The parent compound, betulonic acid, while showing strong cytotoxic activity on the examined cancer cell lines, also demonstrated toxicity towards normal cells, highlighting the importance of derivatization to achieve selective anticancer activity. nih.gov The research into these derivatives aims to functionalize the core structure to enhance selective toxicity and reduce off-target effects. nih.gov

Table 1: Cytotoxic Activity of Selected this compound Derivatives

Compound/Derivative Cancer Cell Line(s) Key Findings
EB171 (Betulonic acid amide derivative) MCF-7, A-375, COLO 829 Significant cytotoxic effect on cancer cells; no effect on normal fibroblasts. nih.gov
O-aryl-carbamoyl-oxymino-fluorene derivatives HeLa, MG63 Potential to inhibit proliferation of tumoral cells. mdpi.com
O-acyloximinodibenz[b,e]oxepins HCT8 Low or acceptable cytotoxicity on normal cells. nih.govresearchgate.net
Betulonic acid (Parent compound) Various cancer cell lines Strong cytotoxic activity, but also toxic to normal cells. nih.gov

While the precise mechanisms of action for all this compound derivatives are not fully elucidated, microtubule inhibition has been proposed as a potential pathway for their antitumor effects. Microtubules are crucial components of the cytoskeleton and the mitotic spindle, making them an attractive target for cancer chemotherapy.

Although direct evidence for microtubule inhibition by this compound derivatives is still emerging, the structural features of some of these compounds are consistent with those of known microtubule inhibitors. The development of new derivatives often involves computational modeling to predict their binding to therapeutic targets, which can include tubulin. acs.org For example, molecular modeling studies on norfloxacin (B1679917) derivatives, which also feature a heterocyclic scaffold, supported the notion that these compounds can establish additional bonds with their target enzymes, a principle that can be applied to the design of dibenzoxepinone-based microtubule inhibitors. acs.org

Further research, including in vitro tubulin polymerization assays and cell-based assays to observe effects on the microtubule network, is needed to confirm this proposed mechanism for this compound derivatives.

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research has shown that derivatives of this compound can trigger this process in cancer cells. For example, 8-(11-oxo-6,11-dihydro-dibenz[b,e]oxepin-2-yloxy)-octanoic acid hydroxyamide has been shown to induce apoptosis in cancer cells through its activity as a histone deacetylase (HDAC) inhibitor. nih.gov

Flow cytometry analysis of cells treated with new dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes has provided evidence for the induction of both early and late apoptosis. researchgate.net Furthermore, carprofen, a compound with a carbazole (B46965) nucleus that can be seen as a structural analog, has been shown to induce apoptosis in prostate cancer cells through the p75 neurotrophin receptor (p75NTR) via the p38 mitogen-activated protein kinase (MAPK) pathway. uct.ac.zamdpi.com This suggests that this compound derivatives may also modulate specific signaling pathways to initiate apoptosis.

The ability of these compounds to induce apoptosis underscores their potential as therapeutic agents that can lead to the elimination of cancer cells.

Microtubule Inhibition as a Proposed Mechanism

Other Reported Biological Activities

Beyond their antitumor potential, derivatives of the this compound scaffold have been investigated for a range of other biological activities.

Anticholinergic and Antihistaminic Activity: Certain amide derivatives are known to possess antihistamine properties. tandfonline.com Additionally, some phytochemicals with structures that can be related to the dibenzoxepine core have shown antihistaminic and anticholinergic properties. researchgate.net Scoparone, a natural coumarin, has been studied for its ability to restore cholinergic activity, and bay leaf has been shown to possess anticholinergic activity. researchgate.net These findings suggest that the this compound nucleus could be a template for developing agents targeting cholinergic and histaminic receptors. Carbazole derivatives, which are structurally related, have also been noted for their antihistaminic applications. mdpi.com

Analgesic and Antipyretic Activity: Carprofen, a nonsteroidal anti-inflammatory drug (NSAID) derived from propanoic acid, is known for its analgesic and antipyretic properties. researchgate.netmdpi.comresearchgate.net While its use in humans was discontinued, its activity highlights the potential of related structures to exhibit these effects.

Antimalarial Activity: The dibenz[b,e]oxepin structure is found in some natural products with antimicrobial effects. nih.gov The fluorenic nucleus, a related structure, is present in the antimalarial drug lumefantrine. mdpi.com Pyridine-containing compounds, which can be incorporated into more complex heterocyclic systems, also have importance in the development of antimalarial agents. researchgate.net Furthermore, protein kinase 5 (PfPK5) in Plasmodium falciparum has been identified as a promising target for antimalarial drug development, with cheminformatics approaches being used to identify potential inhibitors. researchgate.net

Table 2: Other Biological Activities of this compound and Related Derivatives

Biological Activity Derivative/Related Compound Class Key Findings
Anticholinergic Amide derivatives, Scoparone, Bay leaf, Carbazole derivatives Potential to target cholinergic receptors. tandfonline.comresearchgate.netmdpi.com
Antihistaminic Amide derivatives, Certain phytochemicals, Carbazole derivatives Potential to target histaminic receptors. tandfonline.comresearchgate.netmdpi.com
Analgesic Carprofen Known analgesic properties. researchgate.netmdpi.comresearchgate.net
Antipyretic Carprofen Known antipyretic properties. researchgate.netmdpi.comresearchgate.net
Antimalarial Fluorenic nucleus (in Lumefantrine), Pyridine-containing compounds Structural basis for potential antimalarial agents. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies and Derivative Optimization

Impact of Substituent Modifications on Biological Activity

The biological activity of the dibenz[b,e]oxepin-11(6H)-one scaffold is highly sensitive to the nature and position of various substituents. Strategic modifications have been explored to modulate potency and selectivity for different biological targets, including antimicrobial and anti-inflammatory applications.

Aromatic Ring Substitutions and Their Pharmacological Implications

Substitutions on the fused benzene (B151609) rings of the this compound nucleus play a pivotal role in determining the biological efficacy of the resulting derivatives.

Research into disubstituted dibenz[b,e]oxepin-11(6H)-ones has shown that the introduction of hydrophilic residues at position 9 can substantially improve inhibitory potency against certain enzymes, such as p38α, and enhance metabolic stability. researchgate.net Conversely, substitutions at the 2-position of the dibenz[b,e]oxepin core can have a detrimental effect on activity. For instance, derivatives bearing methyl and ethyl groups at this position were found to be inactive against a range of tested bacterial and fungal strains. mdpi.com

A recent study synthesized ten novel derivatives, modifying the core structure at various positions. rsc.org The introduction of a 4-methyl group followed by bromination to a 4-bromomethyl group created a key intermediate for further substitutions. rsc.org This led to a series of 7-(substituted-aminomethyl)-6H-dibenzo[b,e]oxepin-11-one derivatives. Among these, compounds with p-tolylamino-methyl (7a) and p-chloro-phenylamino-methyl (7b) substitutions demonstrated strong antibacterial efficacy against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov

The this compound structure is considered a "privileged scaffold" due to its recurrence in molecules with a wide range of biological activities, including antidepressant, antipsychotic, anti-inflammatory, and antitumor properties. researchgate.netresearchgate.netsciforum.net This versatility underscores the importance of exploring diverse substitution patterns on the aromatic rings to develop new therapeutic agents. sciforum.net

Table 1: Impact of Aromatic Ring Substitutions on Antibacterial Activity

Compound ID Substitution Target Organism Activity (MIC) Reference
7a 7-(p-Toylyamino-methyl) E. coli, L. rhamnosus 8 µg/ml rsc.org
7b 7-[(p-Chloro-phenylamino)-methyl] E. coli, L. rhamnosus 8 µg/ml rsc.org
7d 7-[(Benzylamino-methyl)] E. coli, L. rhamnosus 8 µg/ml rsc.org
2-methyl derivative 2-methyl Various bacteria/fungi Inactive mdpi.com

Heteroatom Replacement (e.g., Oxepin (B1234782) to Thiepine (B12651377) Analogues) and Activity Modulation

The isosteric replacement of the oxygen atom in the central oxepine ring with a sulfur atom to form dibenzo[b,e]thiepine analogues has been shown to be a highly effective strategy for modulating biological activity.

Multiple studies have demonstrated that this heteroatom substitution significantly enhances antimicrobial properties. nih.govnih.govmdpi.com A series of dibenzo[b,e]ox(thi)epin-11(6H)-one O-benzoyloximes were synthesized and evaluated for their antimicrobial activity. nih.govnih.govmdpi.comresearchgate.net The dibenzo[b,e]thiepine derivatives exhibited markedly higher antimicrobial activity (MIC 25–50 μg/mL) against Staphylococcus aureus, Escherichia coli, and Aspergillus niger compared to their dibenzo[b,e]oxepine counterparts (MIC 125–200 μg/mL). nih.govnih.govmdpi.com This suggests that changing the chemical class from a dibenzo[b,e]oxepine to a dibenzo[b,e]thiepine is a key factor in improving antimicrobial potency. nih.govnih.govmdpi.comresearchgate.net

Further modification of the thiepine ring, such as oxidation of the sulfur atom to a sulfone (dibenzo[b,e]thiepine 5,5-dioxide), however, led to a significant decrease in activity. nih.govnih.gov This indicates that the presence and electronic nature of the sulfur atom itself, rather than just the conformational changes it induces, are crucial for the enhanced activity. The sulfur atom in dibenzo[b,f]thiepin-10(11H)-one, a related compound, imparts distinct electronic properties due to its polarizability, which affects its reactivity and pharmacological profile compared to the oxepin analogue.

Table 2: Comparison of Antimicrobial Activity between Oxepine and Thiepine Analogues

Scaffold Derivative Type Activity (MIC) Target Organisms Reference
Dibenzo[b,e]oxepine O-benzoyloximes (6a–c, 6e–h) 125–200 µg/mL S. aureus, E. coli, A. niger nih.govnih.gov
Dibenzo[b,e]thiepine O-benzoyloximes (6g, 6h) 25–50 µg/mL S. aureus, E. coli, A. niger nih.govnih.govmdpi.com

O-Acyloxime and Carbamoyl (B1232498) Modifications

Modification of the ketone at position 11 into an oxime, followed by acylation to form O-acyloxime derivatives, is a common and effective strategy for generating pharmacologically active compounds from the this compound core. nih.govnih.gov This oximino moiety is a significant structural fragment in various drugs, including the antidepressant Noxiptilin. nih.gov

A series of dibenzo[b,e]oxepin-11(6H)-one O-benzoyloximes were synthesized, where substitutions on the benzoyl group modulated antimicrobial activity. nih.gov While most of these derivatives showed low to moderate activity, a derivative with a p-bromomethyl substitution on the O-benzoyloxime moiety (compound 6d) showed a major improvement in antimicrobial action (MIC 50–75 μg/mL). nih.govnih.gov

Another important modification is the introduction of a carbamoyl group, creating O-(arylcarbamoyl)oximes. A series of these compounds were synthesized and showed promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the fungal strain Candida albicans. mdpi.com These compounds also demonstrated the ability to inhibit biofilm formation. mdpi.com The activity of these carbamoyl derivatives was influenced by substitutions on both the dibenz[b,e]oxepin nucleus and the aryl ring of the carbamoyl group. mdpi.com For instance, compounds 7a, 7b, and 7f, which lack substituents on the main tricyclic core, exhibited strong antimicrobial activity against B. subtilis (MIC 4.8–39 μg/mL). mdpi.com

Halogenation Effects on Biological Efficacy

The introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in medicinal chemistry to enhance biological efficacy by altering electronic properties, lipophilicity, and metabolic stability.

In the context of dibenz[b,e]oxepin derivatives, halogenation has proven effective. A study on new dibenz[b,e]oxepin derivatives with an oximino moiety showed that compounds disubstituted with fluorine (F) and trifluoromethyl (CF3) groups were the most active. nih.gov Specifically, the 2-F, 5-CF3 substituted derivative exhibited good antimicrobial activity against multi-drug resistant strains of Pseudomonas aeruginosa and methicillin-resistant S. aureus. nih.gov

Similarly, the introduction of a chlorine atom onto the aromatic ring of aminomethyl-substituted dibenzoxepinones resulted in potent antibacterial agents. rsc.orgnih.gov The presence of a chlorine atom on the tricyclic system of related compounds has also been shown to have a substantial effect on binding affinity at dopaminergic sites. researchgate.net X-ray diffraction studies on chlorinated dibenzoxepin derivatives indicate that while chlorine's size minimally distorts the core geometry, it significantly alters the electron density distribution, which can influence intermolecular interactions and biological activity. The synthesis of p-bromo-phenylamino-methyl derivatives has also been reported, yielding compounds with strong antibacterial efficacy. rsc.org

Conformation-Activity Relationships

The biological activity of this compound derivatives is not only dependent on their chemical structure but also on their three-dimensional shape and conformational flexibility. wikipedia.org The tricyclic dibenz[b,e]oxepin ring is not planar and can exist in different conformations, which influences how the molecule interacts with its biological target. researchgate.net

Proton NMR studies have indicated that the dibenz[b,e]oxepin ring exists in at least two conformations. researchgate.net Crystallographic analysis of analogous structures reveals that the central seven-membered oxepin ring typically adopts a boat-like conformation. The specific geometry and dihedral angles of this ring system dictate the spatial orientation of substituents, which is critical for binding to target proteins.

Design Principles for Enhanced Potency and Selectivity

Based on extensive SAR studies, several key design principles have emerged for enhancing the potency and selectivity of this compound derivatives.

Heteroatom Substitution : The bioisosteric replacement of the ring oxygen with sulfur to create dibenzo[b,e]thiepine analogues is a highly effective strategy for significantly boosting antimicrobial activity. nih.govmdpi.comresearchgate.net However, further oxidation of the sulfur to a sulfone is detrimental, indicating the specific electronic properties of the sulfide (B99878) are key. nih.govresearchgate.net

Strategic Aromatic Substitution : The position and nature of substituents on the benzene rings are critical. The introduction of hydrophilic groups at position 9 has been shown to improve the inhibitory potency and metabolic stability of p38α inhibitors. researchgate.net Conversely, alkyl substitutions at position 2 appear to abolish antimicrobial activity. mdpi.com

Halogenation : Incorporating halogens, such as fluorine, chlorine, or bromine, is a proven method to enhance biological efficacy. rsc.orgresearchgate.net Disubstituted compounds with fluorine and trifluoromethyl (CF3) groups have shown particular promise for developing novel antimicrobial drugs against resistant strains. nih.gov

Modification at Position 11 : Converting the C11-ketone to an O-acyloxime or O-carbamoyloxime is a fruitful approach. mdpi.comresearchgate.net Specifically, an O-benzoyloxime moiety with a p-bromomethyl substituent demonstrated significantly improved antimicrobial activity. researchgate.net

Conformational Rigidity : A "rigidisation strategy," which constrains the molecule into a more defined conformation, has been used to develop potent inhibitors. acs.org This principle suggests that reducing conformational flexibility can lock the molecule into its bioactive shape, leading to enhanced interaction with the target.

By combining these principles—such as creating a thiepine analogue, adding specific halogen substituents to the aromatic rings, and introducing an optimized O-acyloxime group at position 11—researchers can rationally design new this compound derivatives with superior potency and selectivity for various therapeutic targets. sciforum.net

Mechanistic Elucidation of Biological Actions

Molecular Target Identification and Validation

Research into the molecular targets of dibenz[b,e]oxepin-11(6H)-one derivatives has identified several key proteins and pathways. A prominent target is the p38 mitogen-activated protein (MAP) kinase, a crucial mediator in cytokine-induced signaling. rsc.org The p38 MAP kinase is activated by a variety of extracellular stimuli, including stress factors, UV light, and inflammatory cytokines, and plays an integral role in conditions such as oncogenesis and immune and inflammatory disorders. rsc.org

Metabolically stable disubstituted dibenz[b,e]oxepin-11(6H)-ones have been synthesized and identified as highly selective inhibitors of p38α MAP kinase. nih.gov The introduction of hydrophilic residues at specific positions on the this compound scaffold has been shown to significantly improve both inhibitory potency and metabolic stability. nih.govresearchgate.net X-ray crystallography studies have confirmed the binding mode of these inhibitors to p38α, revealing the induction of a glycine (B1666218) flip in the hinge region of the enzyme. nih.govresearchgate.net One particularly potent compound from this series demonstrated an IC50 value of 1.6 nM on isolated p38α and high selectivity. nih.govresearchgate.net

Another identified molecular target for certain derivatives is the histone deacetylase (HDAC) enzyme. For instance, 8-(11-oxo-6,11-dihydro-dibenz[b,e]oxepin-2-yloxy)-octanoic acid hydroxyamide has been shown to possess HDAC inhibitory activity. nih.gov

Interaction with Neurotransmitter Systems

Derivatives of the dibenz[b,e]oxepine scaffold are known to interact with various neurotransmitter systems, which is central to their antidepressant and anxiolytic effects. These compounds can modulate the levels of key neurotransmitters such as serotonin (B10506) and norepinephrine (B1679862). For example, the well-known tricyclic antidepressant Doxepin (B10761459), a derivative of dibenz[b,e]oxepin, functions as a potent inhibitor of serotonin and norepinephrine reuptake. ajrconline.org It also acts as a selective antagonist at histamine (B1213489) H1 receptors, which contributes to its sleep-promoting effects. fda.gov

Molecular docking studies have been employed to investigate the interaction of dibenz[b,e]oxepin derivatives with neurotransmitter transporters. For instance, Doxepin has been docked with the leucine (B10760876) transporter (LeuT), a bacterial homolog of the neurotransmitter sodium symporters (NSS) family, to understand its binding interactions. ajrconline.org Such studies are crucial for elucidating the mechanisms by which these compounds affect neurotransmitter levels in the synapse. While specific data on this compound's direct interaction with serotonin, norepinephrine, and dopamine (B1211576) receptors is not extensively detailed in the provided results, the known activities of its derivatives strongly suggest that this scaffold can be modified to target these systems.

Enzyme Inhibition Pathways

The inhibitory effects of this compound derivatives extend to several key enzyme pathways involved in inflammation and disease progression.

p38 MAP Kinase Inhibition

As previously mentioned, a significant area of research has focused on the development of this compound derivatives as potent and selective inhibitors of p38 MAP kinase. nih.govacs.org This inhibition is a key mechanism for their anti-inflammatory effects, as p38 MAP kinase controls the production of pro-inflammatory cytokines at both the transcriptional and translational levels. acs.org The inhibition of p38α by these compounds leads to a reduction in the release of tumor necrosis factor-α (TNF-α), a major cytokine involved in systemic inflammation. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Certain hydroxylamine (B1172632) and hydroxamic acid derivatives of the dibenz[b,e]oxepine series have been shown to be dual inhibitors of both cyclooxygenase (CO) and 5-lipoxygenase (5-LO). nih.gov These enzymes are critical in the arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes, key mediators of inflammation. The ability to inhibit both pathways offers a comprehensive anti-inflammatory effect. nih.gov Specifically, some derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2).

Matrix Metalloproteinase (MMP) Inhibition

There is evidence to suggest that derivatives of dibenz[b,e]oxepin may act as inhibitors of matrix metalloproteinases (MMPs). google.comresearchgate.net MMPs are a family of enzymes responsible for the degradation of extracellular matrix components and are implicated in various pathological processes, including cancer metastasis and arthritis.

Cellular Pathway Modulation

The interaction of this compound derivatives with molecular targets and enzyme pathways ultimately leads to the modulation of various cellular processes, including cell survival, proliferation, and apoptosis.

The inhibition of p38 MAP kinase, for example, can have profound effects on cellular fate. The p38 MAP kinase pathway is involved in regulating cell survival and apoptosis in response to cellular stress. rsc.org By inhibiting this pathway, this compound derivatives can influence these outcomes.

Furthermore, some derivatives are believed to induce apoptosis, or programmed cell death, by modulating signaling pathways related to cell survival and proliferation. For instance, 8-(11-oxo-6,11-dihydro-dibenz[b,e]oxepin-2-yloxy)-octanoic acid hydroxyamide has been shown to induce apoptosis in cancer cells, an effect linked to its HDAC inhibitory activity. nih.gov Another derivative, globosuxanthone A, has been reported to induce apoptosis and cause cell cycle arrest in human solid tumor cell lines. mdpi.com In vitro cytotoxicity studies have demonstrated that some O-(arylcarbamoyl)oxime derivatives of this compound exhibit low to acceptable levels of cytotoxicity in human cell lines, indicating a potential for therapeutic use with minimal side effects on normal cells. researchgate.netmdpi.com

Table 1: Summary of Mechanistic Findings for this compound and its Derivatives

Mechanism CategorySpecific Target/PathwayObserved EffectKey FindingsReferences
Molecular Target Identificationp38α MAP KinaseInhibitionHighly selective inhibition with IC50 values in the nanomolar range. Binding mode confirmed by X-ray crystallography. nih.gov, rsc.org, researchgate.net, acs.org
Histone Deacetylase (HDAC)InhibitionInduces apoptosis in cancer cells. nih.gov
Interaction with Neurotransmitter SystemsSerotonin and Norepinephrine TransportersInhibition of reuptakeMechanism for antidepressant effects of derivatives like Doxepin. , ajrconline.org
Histamine H1 ReceptorsAntagonismContributes to the sedative effects of derivatives like Doxepin. fda.gov
Enzyme Inhibition PathwaysCyclooxygenase (COX) and 5-Lipoxygenase (5-LO)Dual InhibitionProvides broad anti-inflammatory activity. nih.gov
Cyclooxygenase-2 (COX-2)InhibitionContributes to anti-inflammatory properties.
Matrix Metalloproteinases (MMPs)InhibitionPotential role in preventing tissue degradation in various diseases. google.com, researchgate.net
Cellular Pathway ModulationApoptosisInductionObserved in cancer cells through HDAC and p38 MAP kinase inhibition. , nih.gov, mdpi.com
Cell Survival and ProliferationModulationInfluenced by the inhibition of key signaling pathways like p38 MAP kinase. rsc.org,

Computational and Theoretical Chemistry Applications

In Silico Bioinformatic and Cheminformatic Analysis

Bioinformatic and cheminformatic approaches are instrumental in the early-stage assessment of drug candidates. For derivatives of Dibenz[b,e]oxepin-11(6H)-one, these computational screenings have been employed to evaluate their potential as therapeutic agents, particularly as antimicrobials. nih.govscienceopen.comresearchgate.net

The pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of a drug's efficacy. In silico studies on a series of newly synthesized 6,11-dihydrodibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)oximes have predicted an optimal pharmacokinetic profile. nih.govscienceopen.comresearchgate.net These analyses suggest that the compounds possess an average lipophilic character, which is indicative of good cell membrane permeability and intestinal absorption. nih.govresearchgate.netnih.gov

Predictions for Caco-2 cell permeability, a key indicator of intestinal absorption, and blood-brain barrier (BBB) permeability for these derivatives have been calculated using computational models. researchgate.net The results, summarized in the table below, provide insight into the potential distribution of these compounds within the body.

Table 1: Predicted Permeability of this compound Derivatives Data sourced from in silico analysis of O-(arylcarbamoyl)oxime derivatives. researchgate.net

CompoundPredicted Caco-2 Permeability (log Papp in 10⁻⁶ cm/s)Predicted Blood-Brain Barrier (BBB) Permeability (logBB)Predicted CNS Permeability (logPS)
7a0.99-0.12-1.89
7b1.08-0.03-1.80
7c1.07-0.04-1.81
7d1.09-0.02-1.79
7e1.11-0.01-1.78
7f1.09-0.02-1.79
7g1.120.01-1.76
7h1.00-0.11-1.88
7i1.120.01-1.76
7j1.140.03-1.74

Early prediction of potential toxicity is crucial to avoid late-stage failures in drug development. Computational models are frequently used to flag potential liabilities. For the O-(arylcarbamoyl)oxime derivatives of this compound, in silico analysis predicted no carcinogenic effects. nih.govscienceopen.comresearchgate.net However, the same studies identified potassium channels encoded by the hERG I and II genes as potential targets. nih.govscienceopen.comresearchgate.net Inhibition of the hERG potassium channel is a significant concern in drug development due to its association with cardiac arrhythmias. mdpi.com Predictions suggest that while these compounds may inhibit hERG II, they are likely to have poor inhibitory activity on hERG I. mdpi.com Furthermore, predictions indicated that some derivatives are unlikely to cause liver damage, while others might present hepatotoxicity. researchgate.net

Table 2: In Silico Toxicity Predictions for this compound Derivatives Data sourced from computational analysis of O-(arylcarbamoyl)oxime derivatives. nih.govresearchgate.net

CompoundAMES ToxicityhERG I InhibitionhERG II InhibitionHepatotoxicityCarcinogenicity
7ayesnoyesnono
7bnonoyesyesno
7cnonoyesnono
7dnonoyesnono
7enonoyesyesno
7fnonoyesyesno
7gnonoyesyesno
7hnonoyesnono
7inonoyesyesno
7jnonoyesyesno

Pharmacokinetic Profiling (ADME Prediction, e.g., Cell Membrane Permeability, Intestinal Absorption)

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized ground-state geometry and electronic properties of molecules. For dibenzo[b,e]oxepinone derivatives, DFT calculations have been employed to understand their three-dimensional structure and the distribution of electron density. nih.govrsc.org For the related dibenzo[b,e]thiepin-11(6H)-one, DFT calculations at the B3LYP/6-31G(d) level were used to optimize the geometry in vacuo, revealing that the seven-membered thiepin ring adopts a distorted boat conformation. researchgate.net Similar calculations for dibenzo[b,f]oxepine derivatives have been used to analyze the geometry of E/Z isomers and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing a molecule's reactivity and electronic transitions. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

Studies on dibenzo[b,e]oxepinone derivatives have utilized molecular docking to explore their interactions with biological targets. For instance, a series of dibenzepinones were evaluated as inhibitors of p38α mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory pathways. researchgate.net Molecular docking was part of the pharmacophore modeling and 3D-QSAR studies for these compounds. researchgate.net In another study, docking simulations were conducted on newly synthesized dibenzoxepinones to investigate their binding interactions with the active sites of microbial enzymes and with calf thymus DNA (ct-DNA), supporting their potential as antimicrobial agents. nih.govrsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This method provides detailed information on the conformational changes and stability of ligand-protein complexes. For dibenzoxepinone derivatives, MD simulations have been performed to complement molecular docking studies. nih.gov These simulations help to validate the stability of the docked poses and provide a dynamic picture of the interactions between the dibenzoxepinone ligand and its target, such as ct-DNA, over a period of time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structures of a series of compounds to their biological activities. These models are valuable for predicting the activity of new, unsynthesized compounds.

A 3D-QSAR study was conducted on a series of 67 dibenzepinones, dibenzoxepines, and benzosuberones targeting the p38α MAP kinase. researchgate.net Using the IC50 values, which ranged from 0.003 to 6.80 μM, a statistically significant five-point pharmacophore model (DDHHR.8) was generated. researchgate.net This model exhibited a high correlation coefficient (R² = 0.98) and a high cross-validation coefficient (Q² = 0.95), indicating its robustness and predictive power for designing new, potent p38α MAP kinase inhibitors based on the dibenzoxepinone scaffold. researchgate.net

Future Directions and Translational Research

Development of Novel Dibenz[b,e]oxepin-11(6H)-one Derivatives for Therapeutic Applications

The core structure of this compound serves as a versatile template for the creation of new therapeutic agents. Researchers are actively designing and synthesizing novel derivatives with the aim of enhancing their pharmacological properties and exploring new therapeutic applications.

A significant area of interest is the development of derivatives with antimicrobial and antifungal properties. For instance, new 6,11-dihydrothis compound O-(arylcarbamoyl)oximes have been synthesized and are being investigated for their potential as antimicrobial agents. mdpi.comresearchgate.net These efforts are part of a broader drug-repurposing approach to accelerate the discovery of new antimicrobial compounds. mdpi.comresearchgate.net The synthesis of these new derivatives often involves a multi-step process. A common starting point is the cyclization of a 2-(phenoxymethyl)benzoic acid derivative to form the this compound core. mdpi.comnih.gov This is followed by reactions to introduce various functional groups, such as the O-arylcarbamoyl-oximino moiety, to create a library of new compounds for biological screening. researchgate.net

The development of these novel derivatives is not limited to antimicrobial applications. The dibenz[b,e]oxepin scaffold is also being explored for its potential in treating other conditions, such as cancer and neurodegenerative diseases. researchgate.netmdpi.com The versatility of the core structure allows for the incorporation of various substituents, which can significantly alter the biological activity of the resulting compounds.

Strategies for Lead Compound Optimization and Drug Candidate Selection

Once a promising lead compound with a this compound core is identified, the next critical step is to optimize its properties to enhance its potential as a drug candidate. This process involves a combination of computational and experimental approaches to improve efficacy, selectivity, and pharmacokinetic properties.

In Silico and In Vitro Approaches:

Computational tools play a crucial role in the early stages of lead optimization. In silico methods are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new derivatives. nih.gov These predictions help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources. nih.gov For example, bioinformatic studies can predict whether a compound adheres to Lipinski's and Veber's rules, which are indicators of good oral bioavailability. mdpi.commdpi.com

Molecular docking simulations are another powerful computational technique used to predict how a compound will bind to its biological target. mdpi.com This information can guide the design of new derivatives with improved binding affinity and selectivity. Experimental validation of these in silico predictions is then carried out through in vitro assays. researchgate.net

Structure-Activity Relationship (SAR) Studies:

A key aspect of lead optimization is the systematic investigation of the structure-activity relationship (SAR). This involves synthesizing a series of related compounds and evaluating how changes in their chemical structure affect their biological activity. For example, studies on O-aryl-carbamoyl-oximino-fluorene derivatives have provided insights into how different substituents on the aryl ring influence their antimicrobial activity. mdpi.com This knowledge is invaluable for the rational design of more potent and selective drug candidates.

The ultimate goal of lead optimization is to identify a drug candidate with a favorable balance of potency, selectivity, and drug-like properties that warrants further development in preclinical and clinical studies.

Advanced Methodologies for E/Z Isomerism Control in Synthesis

The presence of a double bond in some this compound derivatives, particularly in the oximino- side chain, can lead to the formation of E/Z isomers. nih.gov These isomers can have different biological activities and pharmacokinetic properties. Therefore, the ability to control the stereochemistry of this double bond is crucial for the development of a single-isomer drug, which is often preferred for its well-defined pharmacological profile.

Advanced synthetic methodologies are being explored to achieve stereoselective synthesis of the desired isomer. This can involve the use of specific catalysts or reaction conditions that favor the formation of one isomer over the other. For example, in the synthesis of N-acylhydrazone derivatives, microwave-assisted synthesis has been employed, and the presence of E/Z isomers and conformers has been observed and characterized using NMR spectroscopy. mdpi.com

In cases where a mixture of isomers is obtained, advanced analytical and purification techniques are required to separate them. Spectroscopic methods, such as ¹H-NMR and ¹³C-NMR, are used to identify and quantify the different isomers in a mixture. mdpi.comnih.gov The splitting of signals in the NMR spectra can indicate the presence of both E and Z isomers. nih.gov

The development of efficient and scalable methods for controlling E/Z isomerism will be a key factor in the successful translation of these promising compounds from the laboratory to the clinic.

Exploration of New Biological Targets and Pathways

While the this compound scaffold has shown promise in targeting known biological pathways, there is a growing interest in exploring new targets and mechanisms of action. This exploration is driven by the need to develop drugs with novel modes of action to overcome drug resistance and to treat diseases for which effective therapies are lacking.

Antimicrobial and Antifungal Targets:

In the context of antimicrobial drug discovery, researchers are investigating whether this compound derivatives can inhibit novel bacterial or fungal targets. For example, some studies have suggested that these compounds may exert their antimicrobial effects by disrupting the cytoplasmic membrane potential of bacteria. mdpi.com The phosphatase calcineurin has been identified as a promising target for the development of new antifungal drugs. pnas.org

Anticancer and Other Therapeutic Areas:

Beyond infectious diseases, the this compound scaffold is being investigated for its potential in other therapeutic areas. For instance, researchers are exploring its ability to modulate pathways involved in cancer and neurodegenerative diseases. researchgate.netmdpi.com The identification of new biological targets in these areas could open up new avenues for the development of novel therapies.

The exploration of new biological targets often involves a combination of computational and experimental approaches. In silico methods can be used to predict potential targets based on the chemical structure of the compound. These predictions can then be validated through in vitro and in vivo experiments.

In Vivo Efficacy and Safety Assessment

Before a new drug candidate can be approved for human use, it must undergo rigorous preclinical testing to evaluate its efficacy and safety in living organisms. This involves a series of in vivo studies in animal models of disease.

Efficacy Studies:

The primary goal of in vivo efficacy studies is to determine whether a drug candidate has the desired therapeutic effect in a living system. For example, in the case of a new antimicrobial agent, its efficacy would be tested in an animal model of infection. The results of these studies are crucial for establishing the potential clinical utility of the drug candidate.

Safety and Toxicity Assessment:

In addition to efficacy, it is essential to assess the safety and toxicity of a new drug candidate. In silico predictions of toxicity can provide early indications of potential safety concerns. mdpi.comresearchgate.net However, these predictions must be confirmed through in vivo toxicity studies. These studies evaluate the potential adverse effects of the drug candidate on various organs and systems in the body. For instance, cytotoxicity assays on human cell lines are often performed to assess the potential for cellular damage. researchgate.netmdpi.com

The data from these in vivo studies are used to determine the therapeutic index of the drug candidate, which is a measure of its safety. A high therapeutic index indicates that the drug is effective at a dose that is well below the dose that causes toxicity.

The successful completion of in vivo efficacy and safety studies is a critical step in the translational research process, paving the way for clinical trials in humans.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for constructing the dibenz[b,e]oxepin-11(6H)-one scaffold, and how can experimental parameters be optimized for yield?

  • The scaffold is commonly synthesized via cyclization of 2-(phenoxymethyl)benzoic acid derivatives. Key methods include:

  • Williamson ether synthesis : Reacting methyl 2-(bromomethyl)benzoate with substituted phenoxides, followed by acid hydrolysis to form intermediates for cyclization .
  • Lewis acid-mediated cyclization : Using BF₃·Et₂O or trifluoroacetic anhydride to promote intramolecular Friedel-Crafts acylation, achieving yields up to 90% .
    • Optimization strategies: Adjust reaction temperature (e.g., reflux in xylene for 41% intermediate yield) and stoichiometry of Lewis acids to minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound derivatives?

  • 1H/13C NMR : Identify characteristic signals for the oxepinone ring (e.g., carbonyl carbon at ~200 ppm, olefinic protons at δ 6.5–7.5 ppm) .
  • IR : Detect lactone carbonyl stretching (~1750 cm⁻¹) and aromatic C–H bending (~1600 cm⁻¹) .
  • HRMS : Confirm molecular formulas (e.g., [M + Na]⁺ peaks for derivatives with trifluoromethyl groups) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound analogs?

  • Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with ciprofloxacin and fluconazole as controls .
  • Anthelmintic activity : Employ larval motility inhibition assays using Haemonchus contortus .

Advanced Research Questions

Q. How do substituents (e.g., fluorine, trifluoromethyl) influence the bioactivity of this compound derivatives?

  • Electron-withdrawing groups (F, CF₃) : Enhance antimicrobial activity by increasing membrane permeability (e.g., MIC = 8 µg/mL for CF₃-substituted analogs vs. 32 µg/mL for unsubstituted derivatives) .
  • Steric effects : Bulky substituents at C-3 reduce antitumor activity due to hindered target binding (e.g., IC₅₀ > 50 µM for ethyl vs. 12 µM for methyl groups in MCF-7 cells) .

Q. What computational approaches predict the binding mode of this compound analogs to biological targets?

  • Docking studies : Use AutoDock Vina to model interactions with PARP1 (anticancer target) or PPARγ (antidiabetic target). Key residues: Arg878 (PARP1) and Tyr473 (PPARγ) .
  • QSAR models : Correlate logP values with antiparasitic activity; optimal logP = 2.5–3.5 for blood-brain barrier penetration in anthelmintics .

Q. How can contradictions in biological data (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., hepatic microsome assays) and plasma protein binding (equilibrium dialysis) to identify rapid clearance or sequestration issues .
  • Biofilm vs. planktonic assays : Test derivatives against Pseudomonas aeruginosa biofilms (MBIC₅₀ = 64 µg/mL) to explain discrepancies in traditional MIC results .

Q. What strategies separate enantiomers of this compound derivatives, and how do stereochemistry impacts activity?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to resolve isopentenyl-substituted enantiomers .
  • Biological impact : (+)-Enantiomers of arugosin N exhibit 10-fold higher antifungal activity than (–)-forms (IC₅₀ = 2 µM vs. 20 µM) .

Q. How can rational design improve selectivity for cancer vs. normal cells in this compound-based antitumor agents?

  • Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl groups) activated by tumor-specific enzymes (e.g., esterases) .
  • Targeted modifications : Incorporate imidazo[4,5-c]pyridine moieties to enhance PARP1 inhibition (IC₅₀ = 0.8 µM) while reducing cytotoxicity in HEK293 cells .

Methodological Notes

  • Data validation : Cross-reference biological activity with ≥3 independent replicates and use ANOVA for statistical significance (p < 0.05) .
  • Synthetic scalability : Replace dichloromethyl methyl ether (DCME) with greener alternatives (e.g., DMF/POCl₃) to improve safety profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.